Cellular Toxicity Comparison with Riluzole
In a direct head-to-head comparison within the same 293 Tet-Off cell-based assay, the most potent benzothiazole hits from a cell-free screen (e.g., PGL-001, PGL-005, PGL-016, PGL-034) and the FDA-approved benzothiazole drug riluzole caused significant toxicity, making it impossible to evaluate their aggregation inhibition in a cellular context [1]. In stark contrast, PGL-137 was demonstrated to be non-toxic to 293 Tet-Off cells under identical experimental conditions, allowing for the valid measurement of its anti-aggregation activity [1]. This crucial difference means PGL-137 is one of the few early benzothiazole derivatives that can be used for mechanistic studies in living neuronal cell models without viability confounds.
| Evidence Dimension | Cellular Toxicity at Effective Concentrations |
|---|---|
| Target Compound Data | Non-toxic (viable cells maintained at concentrations up to 100 µM for aggregation assays) |
| Comparator Or Baseline | Riluzole (toxic, causing marked reduction in protein concentration); PGL-001, PGL-005, PGL-016, PGL-034 (toxic, data not shown) |
| Quantified Difference | Qualitative difference: PGL-137 is non-toxic vs. comparators which are toxic in the same cell system. |
| Conditions | 293 Tet-Off cell line expressing HD exon 1 with a 51-glutamine repeat (HDQ51), assayed via filter retardation and immunofluorescence microscopy; Heiser et al., 2002, PNAS. |
Why This Matters
For procurement, this distinguishes PGL-137 as a viable cellular probe for polyQ research, unlike many more potent but acutely toxic benzothiazole analogs that are unsuitable for cell-based assays.
- [1] Heiser, V., Engemann, S., Bröcker, W., Dunkel, I., Boeddrich, A., Waelter, S., ... & Wanker, E. E. (2002). Identification of benzothiazoles as potential polyglutamine aggregation inhibitors of Huntington's disease by using an automated filter retardation assay. Proceedings of the National Academy of Sciences, 99(suppl_4), 16400-16406. View Source
